molecular formula C5H11NO3 B2651795 Piperidine-3,4,5-triol

Piperidine-3,4,5-triol

Cat. No.: B2651795
M. Wt: 133.15 g/mol
InChI Key: RMCNETIHECSPMZ-NGQZWQHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dideoxy-1,5-imino-D-xylitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are glycomimetics where the ring oxygen of the carbohydrate moiety is replaced by a trivalent basic nitrogen. This structural modification imparts unique biological properties to the compound, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dideoxy-1,5-imino-D-xylitol involves multiple steps, including the preparation of intermediates and final product purification. One common synthetic route involves the reduction of a double bond using palladium on barium sulfate (Pd/BaSO4) as a catalyst under a hydrogen atmosphere . The final deprotection step is carried out under hydrogenolytic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for 1,5-Dideoxy-1,5-imino-D-xylitol are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,5-Dideoxy-1,5-imino-D-xylitol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 1,5-Dideoxy-1,5-imino-D-xylitol with different substitution patterns and functional groups .

Mechanism of Action

1,5-Dideoxy-1,5-imino-D-xylitol exerts its effects by inhibiting glycoside hydrolases, particularly β-glucocerebrosidase. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds. This inhibition can be pH-sensitive, with the compound showing different levels of activity at different pH levels . The molecular targets and pathways involved include the modulation of lysosomal enzymes and the potential use as a pharmacological chaperone for treating lysosomal storage disorders .

Comparison with Similar Compounds

1,5-Dideoxy-1,5-imino-D-xylitol is unique among iminosugars due to its specific substitution patterns and biological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific biological activities and applications.

Properties

IUPAC Name

(3S,5R)-piperidine-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCNETIHECSPMZ-NGQZWQHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C([C@H](CN1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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